Product packaging for Oxazol-4-ylboronic acid(Cat. No.:CAS No. 1332457-86-9)

Oxazol-4-ylboronic acid

Cat. No.: B573029
CAS No.: 1332457-86-9
M. Wt: 112.879
InChI Key: UPVMUAJKHQHWNB-UHFFFAOYSA-N
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Description

Significance of Boronic Acids in Contemporary Organic Chemistry

Boronic acids, characterized by the R-B(OH)₂ functional group, are a class of organoboron compounds that have become indispensable tools in contemporary organic chemistry. sci-hub.seresearchgate.net Their stability, low toxicity, and ease of handling have contributed to their widespread adoption. sci-hub.senih.gov A key feature of boronic acids is their ability to act as Lewis acids and form reversible covalent complexes with diols, amino acids, and other vicinal Lewis base donors. researchgate.net This property is fundamental to their application in molecular recognition and the development of sensors. sci-hub.seresearchgate.net

Perhaps the most significant contribution of boronic acids to organic synthesis is their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netlibretexts.org This reaction allows for the formation of carbon-carbon bonds between a variety of organic halides and organoboron compounds, providing a powerful method for constructing biaryl and other complex molecular structures. researchgate.netlibretexts.org The versatility and functional group tolerance of the Suzuki-Miyaura reaction have made it a cornerstone of modern synthetic chemistry, with applications ranging from materials science to the synthesis of pharmaceuticals. sci-hub.sesigmaaldrich.com

Overview of Oxazole-Containing Scaffolds in Synthetic Methodologies

The oxazole (B20620) ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold found in a vast array of natural products and medicinally important compounds. lookchem.comderpharmachemica.comnih.gov Oxazole derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. derpharmachemica.comnih.goviajps.com Consequently, the development of synthetic methodologies to access functionalized oxazoles is a major focus in medicinal and synthetic chemistry. lookchem.comtandfonline.com

The oxazole moiety can serve as a bioisostere for other heterocycles like thiazoles and imidazoles, allowing for the fine-tuning of a molecule's pharmacological properties. derpharmachemica.com The synthesis of oxazole-containing structures often involves multi-step sequences, and methods that allow for the direct and efficient introduction of substituents onto the oxazole ring are highly sought after. researchgate.net

Positioning of Oxazol-4-ylboronic Acid as a Key Synthetic Intermediate

This compound and its derivatives, such as its pinacol (B44631) ester, represent a convergence of the valuable properties of both boronic acids and oxazoles. This compound serves as a key synthetic intermediate, providing a direct route to introduce the oxazole-4-yl moiety into a target molecule. researchgate.netthieme-connect.com Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions, where it can be coupled with various aryl and heteroaryl halides to generate oxazole-containing biaryl compounds. researchgate.netthieme-connect.comresearchgate.net

The development of synthetic routes to oxazol-4-ylboronates was a significant advancement, as it provided a versatile tool for the construction of complex molecules that were previously more challenging to access. researchgate.netthieme-connect.com The ability to functionalize the C4-position of the oxazole ring through this boronic acid derivative opens up new avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov

Detailed Research Findings

The synthesis and utility of oxazol-4-ylboronates have been the subject of dedicated research, leading to established protocols for their preparation and application in cross-coupling reactions.

A seminal study by Araki and colleagues reported the first synthesis of oxazol-4-ylboronates from the corresponding 4-bromo- and 4-trifluoromethanesulfonyloxy-oxazoles. researchgate.netthieme-connect.com These precursors were successfully converted into the desired boronate esters, which were then demonstrated to be effective coupling partners in Suzuki-Miyaura reactions. researchgate.netthieme-connect.com

The general approach for the synthesis of an oxazol-4-ylboronate pinacol ester involves the reaction of a 4-substituted oxazole (e.g., 4-bromo- or 4-triflyloxy-oxazole) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004), in the presence of a palladium catalyst and a base. thieme-connect.com

Table 1: Synthesis of an Oxazol-4-ylboronate

Starting MaterialReagentsProductYieldReference
2-Phenyl-4-trifluoromethanesulfonyloxyoxazoleBis(pinacolato)diboron, Pd₂(dba)₃·CHCl₃, tricyclohexylphosphine (B42057), KOAc, 1,4-dioxane2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole75% thieme-connect.com

Once synthesized, these oxazol-4-ylboronates serve as versatile building blocks. Their utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds.

Table 2: Application of Oxazol-4-ylboronates in Suzuki-Miyaura Cross-Coupling

Oxazol-4-ylboronateCoupling PartnerCatalyst SystemProductYieldReference
5-Methyl-2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazoleIodobenzenePd(PPh₃)₄, Na₂CO₃, DME/H₂O5-Methyl-2,4-diphenyloxazole85% researchgate.netthieme-connect.com
5-Methyl-2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole3-BromopyridinePd(PPh₃)₄, Na₂CO₃, DME/H₂O5-Methyl-2-phenyl-4-(pyridin-3-yl)oxazole78% researchgate.netthieme-connect.com
5-Methyl-2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole2-BromothiophenePd(PPh₃)₄, Na₂CO₃, DME/H₂O5-Methyl-2-phenyl-4-(thiophen-2-yl)oxazole82% researchgate.netthieme-connect.com

These findings demonstrate that oxazol-4-ylboronates can be coupled with a range of aryl and heteroaryl halides in moderate to good yields, highlighting the robustness of this synthetic strategy for creating diverse oxazole-containing biaryl structures. researchgate.netthieme-connect.com The development of such methodologies is crucial for accessing novel chemical entities for drug discovery and materials science. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4BNO3 B573029 Oxazol-4-ylboronic acid CAS No. 1332457-86-9

Properties

IUPAC Name

1,3-oxazol-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BNO3/c6-4(7)3-1-8-2-5-3/h1-2,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVMUAJKHQHWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=COC=N1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Oxazol 4 Ylboronic Acid and Its Derivatives

Direct Preparation of Oxazol-4-ylboronates

The direct conversion of pre-functionalized oxazoles into oxazol-4-ylboronates represents a primary route for their synthesis. This approach typically involves the use of halogenated or sulfonate-activated oxazole (B20620) precursors.

Synthesis from Halogenated Oxazoles

The preparation of oxazol-4-ylboronates can be achieved starting from the corresponding 4-bromo-oxazoles. researchgate.netthieme-connect.com This transformation is often accomplished through a palladium-catalyzed Miyaura borylation reaction, which involves the cross-coupling of a halide with a diboron (B99234) reagent. organic-chemistry.org Another common method is the halogen-lithium exchange followed by borylation. For instance, 4-bromo-5-methyl-2-phenyl-oxazole can be treated with n-butyllithium (n-BuLi) at low temperatures to generate a lithiated oxazole species, which is then quenched with an electrophilic borate (B1201080) ester like triisopropyl borate. Subsequent treatment with pinacol (B44631) yields the desired oxazol-4-ylboronate ester. thieme-connect.com

Table 1: Example of Oxazol-4-ylboronate Synthesis from a Halogenated Oxazole

Starting Material Reagents Product Yield

Synthesis from Trifluoromethanesulfonyloxy-Oxazoles

An alternative and effective precursor for the synthesis of oxazol-4-ylboronates is a 4-trifluoromethanesulfonyloxy-oxazole (an oxazol-4-yl triflate). researchgate.net These triflates are suitable substrates for palladium-catalyzed borylation reactions. The synthesis involves reacting the oxazole triflate with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst and a base. thieme-connect.com

A specific protocol involves stirring a suspension of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃), and a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) in a solvent such as 1,4-dioxane. thieme-connect.com To this mixture, bis(pinacolato)diboron, the 2-phenyl-4-trifluoromethanesulfonyloxyoxazole substrate, and a base like potassium acetate (B1210297) (KOAc) are added. thieme-connect.com Heating the reaction mixture leads to the formation of the desired 2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole, which can be isolated in good yield after purification. thieme-connect.com

Table 2: Synthesis of an Oxazol-4-ylboronate from an Oxazole Triflate

Starting Material Catalyst System Reagents Product Yield

Organometallic Approaches to Oxazol-4-ylboronic Acid Synthesis

Organometallic intermediates, particularly those involving lithium, are central to several synthetic routes for this compound and its derivatives. These methods rely on the generation of a nucleophilic oxazole species that can react with an electrophilic boron source.

Lithiation-Borylation Strategies (e.g., utilizing n-Butyllithium and Trimethyl Borate)

Lithiation-borylation is a powerful and widely used strategy for preparing boronic acids and their esters from organic halides or via direct deprotonation. acs.orgbris.ac.uk In the context of oxazoles, this typically involves a halogen-lithium exchange reaction. For example, 4-bromo-5-methyl-2-phenyloxazole is treated with n-butyllithium (n-BuLi) to form the corresponding 4-lithio-oxazole intermediate. researchgate.net This highly reactive species is then trapped with an electrophilic boron reagent, such as trimethyl borate (B(OMe)₃), to form a boronate species, which upon acidic workup yields (5-methyl-2-phenyloxazol-4-yl)boronic acid. researchgate.net This sequence allows for the creation of the carbon-boron bond at the 4-position of the oxazole ring. researchgate.netthieme-connect.com The general applicability of one-pot lithiation-borylation sequences has been demonstrated for a wide variety of heterocycles. nih.gov

Generation of Oxazolyl Anion Species for Subsequent Borylation

The core of the organometallic approach is the generation of a carbanion on the oxazole ring, referred to as an oxazolyl anion. nih.govnih.gov This nucleophilic species is the key intermediate that reacts with the borylating agent. The most common method for generating a 4-oxazolyl anion is through the halogen-lithium exchange of a 4-halo-oxazole (e.g., 4-bromo-oxazole) with an organolithium reagent like n-BuLi at low temperatures. thieme-connect.comresearchgate.net This process is highly efficient and regioselective, forming the lithium species at the position formerly occupied by the halogen.

Direct deprotonation of an oxazole C-H bond using a strong base is another method to form an oxazolyl anion. sci-hub.se However, for the parent oxazole, lithiation occurs preferentially at the C-2 position due to its higher acidity. sci-hub.se Therefore, for regioselective C-4 borylation, the halogen-lithium exchange pathway starting from a 4-halo-oxazole is the more standard and reliable approach. Once generated, the 4-oxazolyl anion readily attacks the electrophilic boron atom of reagents like trialkyl borates to form the C-B bond. acs.orgresearchgate.net

Flow Chemistry Techniques in this compound Production

Flow chemistry, or the use of microreactors, has emerged as a powerful tool for chemical synthesis, particularly for reactions involving unstable or highly reactive intermediates, such as organolithium compounds. researchgate.netokayama-u.ac.jp The synthesis of (5-methyl-2-phenyloxazol-4-yl)boronic acid via a lithiation-borylation sequence has been successfully adapted to a continuous-flow process. researchgate.net

This approach offers significant advantages over traditional batch synthesis. The high surface-area-to-volume ratio in microreactors allows for superior control over reaction temperature, which is crucial for managing the highly exothermic nature of lithiation reactions that are typically run at very low temperatures (e.g., -78 °C) in batch. okayama-u.ac.jp Furthermore, the rapid mixing and short residence times achievable in flow reactors can minimize the formation of side products, such as butylated impurities that can arise from reactions between the organolithium intermediate and the alkyl halide byproduct. okayama-u.ac.jp The application of flow chemistry to lithiation-borylation processes enables safer, more efficient, and scalable production of boronic acids like this compound. researchgate.netokayama-u.ac.jp

Table 3: List of Mentioned Compounds

Compound Name
(5-methyl-2-phenyloxazol-4-yl)boronic acid
1,4-dioxane
2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
2-phenyl-4-trifluoromethanesulfonyloxyoxazole
4-bromo-5-methyl-2-phenyl-oxazole
Acetic Acid
Bis(pinacolato)diboron
n-Butyllithium (n-BuLi)
Pinacol
Potassium acetate (KOAc)
Tetrahydrofuran (THF)
Tricyclohexylphosphine
Triisopropyl borate
Trimethyl borate

Continuous-Flow Synthesis Protocols

Continuous-flow microreactor technology offers significant advantages for the synthesis of reactive organometallic intermediates, including organolithium compounds, by providing enhanced control over reaction parameters and improving safety. researchgate.net The synthesis of (5-methyl-2-phenyloxazol-4-yl)boronic acid, a key derivative, has been successfully demonstrated using a continuous-flow process. researchgate.netresearchgate.net

The protocol involves the lithiation of a 4-bromo-oxazole precursor followed by in-situ borylation. Specifically, 4-bromo-5-methyl-2-phenyloxazole is reacted with n-butyllithium (n-BuLi) to generate the organolithium intermediate. This highly reactive species is then immediately quenched with an electrophilic boron source, typically trimethyl borate (B(OMe)₃), to yield the desired boronic acid after aqueous workup. researchgate.net The entire sequence, from lithiation to borylation, can be performed in a flow system, which allows for precise control of residence time and temperature, minimizing the formation of byproducts. researchgate.net

Further advancements have integrated this synthesis into multi-step flow processes. For instance, the in-situ generated this compound can be directly used in subsequent reactions, such as Suzuki couplings, within a continuous, telescopic flow setup. researchgate.net Automated flow synthesis platforms have also been developed for producing 4,5-disubstituted oxazoles, which are direct precursors for these boronic acids, demonstrating the scalability and efficiency of these methods. durham.ac.uk A typical continuous-flow setup for the synthesis of the boronic acid derivative is detailed in the table below.

Table 1: Continuous-Flow Synthesis of (5-methyl-2-phenyloxazol-4-yl)boronic acid

This table outlines a representative continuous-flow process for the synthesis of (5-methyl-2-phenyloxazol-4-yl)boronic acid via lithiation and borylation.

Step Reactant Reagent Solvent Residence Time Temperature Outcome
1. Lithiation 4-bromo-5-methyl-2-phenyloxazole n-BuLi THF 0.5 s 25 °C In-situ generation of 4-lithio-5-methyl-2-phenyloxazole
2. Borylation 4-lithio-5-methyl-2-phenyloxazole B(OMe)₃ THF 0.5 s 25 °C Formation of boronate ester

| 3. Hydrolysis | Boronate ester | 2 M HCl (aq) | - | - | - | (5-methyl-2-phenyloxazol-4-yl)boronic acid (86% yield) |

Cyanide-Free Cyanation Approaches via Oxazole-Based Masked Cyanide Sources

Traditional cyanation methods often rely on highly toxic reagents like potassium or copper cyanide. chemistryviews.org To circumvent this, significant research has focused on developing cyanide-free alternatives. chemistryviews.orgrsc.org One innovative approach utilizes (5-methyl-2-phenyloxazol-4-yl)boronic acid (OxBA) as a stable, non-toxic, and masked source of the cyanide group. researchgate.netresearchgate.netthieme-connect.com This method allows for the safe and efficient synthesis of aryl, vinyl, and acetylenic nitriles. researchgate.net

Suzuki-Miyaura Cross-Coupling: The OxBA reagent is first coupled with an aryl, vinyl, or acetylenic halide. This reaction proceeds under standard palladium catalysis to form a 4-substituted-oxazole intermediate. researchgate.netthieme-connect.com

Unmasking the Nitrile: The nitrile functionality is then "unmasked" from the oxazole ring through a [4+2] cycloaddition followed by a retro-[4+2] sequence. Heating the Suzuki coupling product with a dienophile, such as diethyl acetylenedicarboxylate (B1228247) (DEAD), triggers the reaction, releasing the desired nitrile product and a furan (B31954) byproduct. researchgate.netthieme-connect.com

This entire four-step sequence—lithiation, borylation, Suzuki coupling, and demasking—has been successfully integrated into a continuous-flow system, highlighting the efficiency of the methodology. researchgate.net This strategy represents a significant advancement by replacing toxic cyanide sources with a stable, solid oxazole-based reagent that serves as the sole source for the carbon and nitrogen atoms of the nitrile group. researchgate.netresearchgate.net

Table 2: Cyanide-Free Cyanation using (5-methyl-2-phenyloxazol-4-yl)boronic acid (OxBA)

This table presents examples of the two-stage cyanation process, showing the Suzuki coupling of OxBA with various halides and the subsequent unmasking step to yield the final nitrile product.

Substrate (Halide) Suzuki Coupling Conditions Demasking Conditions Final Nitrile Product Overall Yield
4-Bromoanisole Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80 °C Diethyl acetylenedicarboxylate, 1,4-Dioxane, 180 °C (Flow) 4-Methoxybenzonitrile 81%
1-Bromo-4-nitrobenzene Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80 °C Diethyl acetylenedicarboxylate, 1,4-Dioxane, 180 °C (Flow) 4-Nitrobenzonitrile 76%
(E)-(2-bromovinyl)benzene Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80 °C Diethyl acetylenedicarboxylate, 1,4-Dioxane, 180 °C (Flow) (E)-Cinnamonitrile 65%

Stereoselective and Regioselective Synthesis of Oxazole Derivatives Precursors to Boronic Acids

The synthesis of specifically substituted oxazole precursors is fundamental to accessing oxazol-4-ylboronic acids. The control of regiochemistry and stereochemistry during the formation of the oxazole ring is crucial for building molecular diversity.

Regioselective Synthesis: The preparation of oxazol-4-ylboronates requires precursors that are functionalized specifically at the C4 position, typically with a good leaving group like a bromine atom or a triflate group. researchgate.net Several regioselective methods have been developed to construct the oxazole core with the desired substitution pattern.

Cycloaddition Reactions: Copper-catalyzed [2+2+1] cycloaddition of internal alkynes and nitriles provides a regioselective route to 2,4,5-trisubstituted oxazoles. doi.orgresearchgate.net Similarly, gold-catalyzed intermolecular [3+2]-cycloaddition of unsymmetrical internal alkynes can produce highly substituted oxazoles with excellent regiocontrol. rsc.org

Direct C-H Functionalization: Palladium-catalyzed direct arylation offers complementary methods for functionalizing the oxazole ring at either the C2 or C5 position with high regioselectivity, depending on the choice of ligands and solvents. organic-chemistry.org While not directly forming C4-substituted products, these methods are integral to building the core structure.

Synthesis from Ynamides: Ytterbium(III) triflate can catalyze the reaction of ynamides with N-iodosuccinimide (NIS) and acetonitrile (B52724) to construct highly substituted oxazoles, providing another regioselective entry to these scaffolds. researchgate.net

Stereoselective Synthesis: Achieving stereocontrol in the synthesis of oxazole precursors is essential when chiral centers are required in the final molecule. This is often accomplished by using chiral directing groups or auxiliaries derived from natural products. Research has shown that chiral directing groups based on (−)-menthol and (−)-camphanic acid can guide the stereoselective functionalization of borane (B79455) clusters with oxazole moieties. acs.orgnih.gov This principle of using rigid, chiral auxiliaries can be applied to direct B–H activation or other functionalization steps, leading to the formation of specific diastereomers. acs.org Although demonstrated in complex systems, this strategy is applicable to the synthesis of simpler chiral oxazole precursors for boronic acids, enabling access to enantiomerically enriched compounds. researchgate.netacs.org

Reactivity and Mechanistic Studies of Oxazol 4 Ylboronic Acid

Cross-Coupling Reaction Pathways

Oxazol-4-ylboronic acid and its derivatives are valuable reagents in organic synthesis, primarily utilized for the formation of carbon-carbon bonds through cross-coupling reactions. These reactions enable the incorporation of the oxazole-4-yl moiety into a wide array of complex molecules.

The Suzuki-Miyaura reaction stands as a cornerstone of modern synthetic chemistry, and this compound serves as a competent nucleophilic partner in this transformation. This palladium-catalyzed reaction facilitates the coupling of the oxazole (B20620) heterocycle with various organic halides and triflates, proving essential for constructing biaryl and heteroaryl structures. acs.orgresearchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction involving this compound follows a well-established sequence of three primary steps, initiated by a palladium(0) catalyst. chemrxiv.org

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-ligated palladium(0) complex, such as a 12-electron monoligated species [Pd(0)L]. chemrxiv.org This step forms a palladium(II) intermediate ([Ar-Pd(II)-X]L), where the palladium has inserted into the carbon-halogen bond. chemrxiv.org The reactivity of the halide is crucial, with iodides being more reactive than bromides or chlorides.

Transmetalation: This is the key step where the organic group is transferred from the boron atom to the palladium(II) center. For this to occur, the this compound must first be activated by a base (e.g., Na₂CO₃, K₂CO₃) to form a more nucleophilic boronate species (e.g., [Oxazole-B(OH)₃]⁻). rsc.org This boronate then reacts with the palladium(II) complex, displacing the halide and forming a new palladium-carbon bond with the oxazole ring. This results in a diorganopalladium(II) intermediate ([Ar-Pd(II)-Oxazole]L). The transmetalation can proceed through intermediates containing a Pd-O-B linkage. chemrxiv.org

Reductive Elimination: In the final step, the two organic groups (the aryl group from the halide and the oxazol-4-yl group) on the palladium(II) center are coupled, forming the desired biaryl product (Ar-Oxazole). This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. chemrxiv.org

A related transformation, the Miyaura borylation, can be used to synthesize oxazol-4-ylboronic esters from the corresponding oxazole halides, proceeding through a similar Pd(0)/Pd(II) catalytic manifold. rsc.org

The choice of ligand coordinated to the palladium center is critical, as it significantly influences the catalyst's activity, stability, and selectivity. Ligand properties, such as steric bulk (cone angle) and electronic character, can dictate the outcome of the coupling reaction. rsc.orgmontana.edu

In the Suzuki-Miyaura coupling of a 5-(triazinyloxy)oxazole with phenylboronic acid, the ligand choice had a profound impact on the reaction yield. beilstein-journals.org While bidentate phosphines like dppp (B1165662) resulted in poor yields, the use of dppf in conjunction with an NiCl₂ catalyst and the additive LiCl dramatically improved the yield to 73%. beilstein-journals.org This highlights that both the ligand and additives can be crucial for achieving high efficiency.

EntryCatalystLigandAdditiveYield (%)
1NiCl₂(dppf)dppf-21
2NiCl₂(dppp)dppp-<10
3Ni(cod)₂PCy₃-<10
4NiCl₂(dppf)dppfLiCl73

Data sourced from a study on Ni-catalyzed Suzuki–Miyaura coupling of 5-(triazinyloxy)oxazole with phenylboronic acid. beilstein-journals.org

Furthermore, in reactions involving dihalogenated heterocycles, the ligand can control regioselectivity. rsc.org Sterically bulky, electron-rich phosphines like P(t-Bu)₃ tend to favor the formation of monoligated, 12-electron palladium complexes, whereas less bulky ligands like PCy₃ stabilize di-ligated, 14-electron complexes. rsc.org This difference in the catalytic species can lead to divergent regiochemical outcomes by influencing the energetics of oxidative addition at different positions on the heterocyclic ring. rsc.org

This compound and its ester derivatives have proven to be versatile coupling partners, reacting successfully with a broad range of electrophiles. The scope includes various aryl, heteroaryl, and alkenyl halides and triflates. researchgate.netthieme-connect.com

Studies have demonstrated the effective coupling of oxazol-4-ylboronates with a variety of aryl halides, including those containing benzene, pyridine, oxazole, and thiazole (B1198619) rings, to produce oxazole-containing biaryl compounds in moderate to good yields. researchgate.net Similarly, couplings of halogenated oxazoles with a range of commercially available arylboronic acids proceed efficiently. thieme-connect.com For instance, 5-iodo- and 4-bromo-2-(phenylsulfonyl)oxazoles couple with arylboronic acids in high yields using Pd(PPh₃)₄ as the catalyst. thieme-connect.com The reaction is also effective for coupling with heteroaryl halides, expanding the accessible chemical space. acs.org A study on the cyanomethylation of (hetero)aryl halides and triflates using isthis compound shows its broad applicability with substrates bearing both electron-donating and electron-withdrawing groups. enamine.net

Oxazole ReagentCoupling PartnerCatalystYield (%)
5-Iodo-2-(phenylsulfonyl)oxazolePhenylboronic acidPd(PPh₃)₄94
5-Iodo-2-(phenylsulfonyl)oxazole4-Methoxyphenylboronic acidPd(PPh₃)₄95
4-Bromo-2-(phenylsulfonyl)oxazolePhenylboronic acidPd(PPh₃)₄92
4-Bromo-2-(phenylsulfonyl)oxazole2-Thienylboronic acidPd(PPh₃)₄81
Oxazol-4-ylboronate2-BromopyridinePd(PPh₃)₄78
Oxazol-4-ylboronate2-BromothiazolePd(PPh₃)₄65

Data compiled from studies on Suzuki-Miyaura couplings of functionalized oxazoles. researchgate.netthieme-connect.com

Regioselectivity is a key challenge when multifunctionalized oxazoles, such as dihalo-oxazoles, are used in cross-coupling reactions. The ability to selectively functionalize one position over another is synthetically valuable. Research has shown that regioselective Suzuki-Miyaura couplings can be achieved on species like 2,4-dihalooxazoles. ignited.in

The site-selectivity of the coupling is influenced by several factors, including the intrinsic electronic properties of the oxazole ring positions and the nature of the halogens (I vs. Br vs. Cl). rsc.org In many heterocyclic systems, the position of the Suzuki-Miyaura coupling is characteristic of the heterocycle itself and largely independent of substituents. rsc.org However, for 2,4-diiodooxazole, while C4 coupling is often observed, selectivity over C2 can be poor, frequently leading to bis-arylation. rsc.org The choice of catalyst and ligand can be employed to control the reaction site. For example, by carefully selecting the palladium catalyst and reaction conditions, it is possible to direct the coupling to a specific carbon-halogen bond, leaving the other intact for subsequent transformations. ignited.in

The Suzuki-Miyaura coupling of oxazole boronic acids can be integrated into powerful tandem or one-pot reaction sequences, enabling the efficient construction of complex molecular architectures from simple precursors.

A notable example is the DNA-compatible cyanomethylation of (hetero)aryl halides and triflates. enamine.net This process uses isthis compound in a tandem reaction that begins with a palladium-mediated Suzuki-Miyaura coupling. The resulting coupled product then undergoes a base-promoted fragmentation of the isoxazole (B147169) ring to deliver a cyanomethyl group to the (hetero)aryl core. enamine.net This method efficiently converts a wide range of substrates into the corresponding cyanomethylated products in good to excellent yields. enamine.net

Other tandem strategies include the sequential cross-coupling of dihalo-oxazoles. A regioselective Suzuki-Miyaura coupling can be performed at one position, and the remaining halogen can then be used in a subsequent Stille coupling reaction within the same sequence to form tris-oxazole structures. ignited.in Additionally, synthetic routes have been developed that combine a one-pot synthesis of a 5-(triazinyloxy)oxazole intermediate followed by an in-situ Suzuki-Miyaura coupling with a boronic acid to generate 2,4,5-trisubstituted oxazoles. beilstein-journals.org

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Strategic Comparison with Other Cross-Coupling Methodologies (e.g., Stille, Negishi, Sonogashira)

The Suzuki-Miyaura coupling, which utilizes organoboron compounds like this compound, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.org However, its strategic application is best understood in comparison to other prominent cross-coupling methodologies, namely the Stille, Negishi, and Sonogashira reactions. Each of these methods has distinct advantages and disadvantages regarding substrate scope, functional group tolerance, and reaction conditions.

The Suzuki-Miyaura coupling is often favored due to the stability, low toxicity, and commercial availability of boronic acids. libretexts.org These reagents are generally easy to synthesize and handle. libretexts.org The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org For the synthesis of oxazole-containing biaryl compounds, the Suzuki-Miyaura coupling of oxazol-4-ylboronates with various aryl halides has been shown to be effective, proceeding in moderate to good yields. researchgate.net

The Stille coupling employs organotin reagents. A key advantage is the tolerance of a wide range of functional groups. However, the high toxicity of organotin compounds is a significant drawback. libretexts.org In comparative studies for the synthesis of oxazole derivatives, the Stille reaction has been shown to be comparable in yield to the Suzuki-Miyaura coupling in certain cases. sci-hub.se

The Negishi coupling utilizes organozinc reagents. youtube.com While effective, these reagents are often highly reactive and sensitive to air and moisture, which can limit their functional group tolerance and require stringent reaction conditions. libretexts.org For oxazole synthesis, Negishi cross-couplings have been successfully employed. sci-hub.se

The Sonogashira coupling is unique in its formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.org This method is invaluable for the synthesis of arylalkynes. While not a direct comparison for biaryl synthesis, it represents a critical tool for introducing alkynyl moieties onto an oxazole ring. researchgate.net

A comparative overview of these methodologies is presented below:

FeatureSuzuki-Miyaura CouplingStille CouplingNegishi CouplingSonogashira Coupling
Organometallic Reagent Organoboron (e.g., boronic acids, esters)OrganotinOrganozincTerminal Alkyne
Key Advantages Low toxicity of reagents, high stability, broad commercial availability. libretexts.orgHigh functional group tolerance. libretexts.orgHigh reactivity of organozinc reagents can be advantageous.Forms C(sp²)-C(sp) bonds, mild reaction conditions. wikipedia.org
Key Disadvantages Potential for protodeboronation side reactions. nih.govHigh toxicity of tin reagents. libretexts.orgSensitivity of reagents to air and moisture, lower functional group tolerance. libretexts.orgRequires a terminal alkyne, use of copper co-catalyst can sometimes lead to side reactions.
Application to Oxazoles Widely used for synthesizing oxazole-containing biaryls. researchgate.netComparable yields to Suzuki-Miyaura for some oxazole syntheses. sci-hub.seSuccessfully used for cross-coupling with oxazole derivatives. sci-hub.seUsed to introduce alkynyl groups to the oxazole ring. researchgate.net

Other Metal-Catalyzed Coupling Reactions with Oxazole-4-ylboronic Acid

Beyond the palladium-catalyzed Suzuki-Miyaura reaction, this compound and its derivatives can participate in other important metal-catalyzed transformations.

The Chan-Lam coupling reaction, which utilizes copper catalysts, enables the formation of carbon-heteroatom bonds, specifically C-O and C-N bonds, using boronic acids as the arylating agent. organic-chemistry.org This methodology is a powerful alternative to the Buchwald-Hartwig amination. organic-chemistry.org The reactions are often carried out under mild conditions, sometimes even at room temperature in the presence of air. organic-chemistry.org This makes it an attractive method for the synthesis of arylamines and aryl ethers. researchgate.net

For oxazole-containing compounds, copper-catalyzed N-arylation has been demonstrated to be effective. researchgate.netrsc.org In some instances, the choice of metal catalyst is crucial; for example, amide coupling with an oxazole derivative may proceed efficiently with a catalytic amount of copper, whereas a similar reaction with a thiazole derivative might require a stoichiometric amount. researchgate.net The general mechanism for the Chan-Lam coupling is believed to involve a Cu(II) species, which can be regenerated by an oxidant, often atmospheric oxygen. organic-chemistry.org

General Scheme for Copper-Promoted C-N and C-O Coupling:

Ar-B(OH)₂ + H-N(R¹)R² --[Cu catalyst]--> Ar-N(R¹)R²

Ar-B(OH)₂ + H-O-R --[Cu catalyst]--> Ar-O-R

Rhodium catalysts can mediate the addition of organoboronic acids to various electrophiles, such as aldehydes and ketones. nih.gov This reaction allows for the formation of new carbon-carbon bonds and the synthesis of secondary and tertiary alcohols. nih.govresearchgate.net The addition of arylboronic acids to aldehydes, for instance, can be achieved using a rhodium complex in an aqueous phase at elevated temperatures. nih.gov A key step in this catalytic cycle is the transmetalation between the boronic acid and the rhodium complex. nih.gov

In the context of oxazole-containing compounds, rhodium-catalyzed enantioselective addition of arylboronic acids to α-ketobenzoxazoles has been developed. nih.gov This method provides access to chiral tertiary alcohols containing a benzoxazole (B165842) unit, which are valuable precursors for chiral α-hydroxy acids. researchgate.netnih.gov The success of these reactions can be highly dependent on the choice of chiral ligands, with specific ligands like WingPhos showing excellent performance in terms of yield and enantioselectivity. researchgate.net

Copper-Promoted C-O and C-N Cross-Coupling

Protodeboronation Studies

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant side reaction in processes that utilize boronic acids, including the Suzuki-Miyaura coupling. nih.gov Understanding the mechanisms and rates of this process is crucial for optimizing desired cross-coupling reactions.

Mechanistic Pathways of Protodeboronation

The protodeboronation of arylboronic acids can proceed through several mechanistic pathways, the prevalence of which is often dependent on the pH of the reaction medium and the electronic nature of the substituents on the aryl ring. nih.govrsc.org

Kinetic studies have revealed multiple pathways for protodeboronation. nih.gov The pH of the solution plays a critical role by controlling the speciation of the boronic acid (i.e., the equilibrium between the neutral boronic acid and the anionic boronate). nih.gov Different pathways can dominate at different pH values.

Some of the identified mechanistic pathways include:

Acid-catalyzed protodeboronation : This pathway is more significant at low pH. cdnsciencepub.com Density functional theory (DFT) studies suggest that this can occur via an intermolecular metathesis through a four-membered ring transition state. rsc.org

pH-independent protodeboronation : In certain pH ranges, the reaction rate is independent of the hydrogen or hydroxide (B78521) ion concentration. cdnsciencepub.com

Base-catalyzed protodeboronation : At higher pH, the reaction rate increases with the concentration of hydroxide ions. cdnsciencepub.com This pathway often involves the formation of an arylboronate anion, which can then be cleaved. organic-chemistry.org

Self-catalyzed protodeboronation : This can occur when the pH is close to the pKa of the boronic acid, where both the acid and its conjugate base (the boronate) are present in significant concentrations. nih.govacs.org

Protodeboronation via a transient aryl anionoid pathway : This is observed for highly electron-deficient arenes. nih.gov

The electronic properties of the substituents on the aryl ring significantly influence the rate of protodeboronation. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups tend to slow it down, indicating that the electron deficiency of the C-B bond does not favor the reaction. rsc.org

Quantitative In Silico Prediction of Protodeboronation Rates

Given the impact of protodeboronation on synthetic efficiency, the ability to predict its rate is highly valuable for reaction planning. digitellinc.com Computational methods, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for this purpose.

An algorithm has been developed for the in silico prediction of protodeboronation rates of boronic acids as a function of pH. nih.govnih.gov This model is built upon a general mechanistic framework that considers multiple distinct protodeboronation pathways. nih.govnih.gov The rate of each pathway is found to be linearly correlated with a characteristic energy difference that can be calculated using DFT. nih.gov

This predictive algorithm requires knowledge of the pKa and pKaH of the boronic acid , along with the calculated energy differences for the active mechanistic pathways. nih.gov The model has been validated using a dataset of numerous boronic acids and has shown the ability to predict the rate of protodeboronation within an order of magnitude. digitellinc.com Such predictions allow chemists to anticipate when protodeboronation might become a problematic side reaction, thereby saving time and resources by enabling better reaction planning for processes like Suzuki-Miyaura and Chan-Lam couplings. digitellinc.com

Influence of Reaction Conditions on Protodeboronation Kinetics

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant undesired side reaction in processes utilizing boronic acids, including this compound. wikipedia.org The kinetics of this decomposition pathway are highly sensitive to reaction conditions, particularly pH and temperature.

Temperature also plays a crucial role in the kinetics of protodeboronation. As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of protodeboronation. researchgate.net However, in some instances, higher temperatures can surprisingly lead to increased yields of the desired product in coupling reactions, which may be due to the undesired protodeboronation occurring before the formation of a more stable intermediate complex. google.com The stability of the boronic acid at elevated temperatures is a critical factor to consider during reaction optimization. google.com

The table below summarizes the general influence of pH and temperature on the stability of this compound, based on established principles for heteroarylboronic acids.

ParameterInfluence on Protodeboronation RateGeneral Stability Trend
pHComplex relationship; rate is dependent on the specific pH-dependent decomposition pathways of the neutral, anionic, and zwitterionic forms. nih.govnih.govStability is often lowest at pH values that favor the most reactive species, which can be near neutral pH for some heteroarylboronic acids. nih.gov
TemperatureRate generally increases with increasing temperature. researchgate.netStability decreases as temperature increases. researchgate.net

Strategies for Suppressing Side Reactions and Enhancing Stability

Given the propensity of this compound to undergo protodeboronation and other side reactions, several strategies have been developed to enhance its stability and improve its utility in chemical synthesis. rsc.org

One common approach is the in situ conversion of the boronic acid to a more stable derivative, such as a boronic ester or an organotrifluoroborate. rsc.orgresearchgate.net Pinacol (B44631) esters are frequently used due to their increased stability towards protodeboronation and oxidation, often allowing for easier purification. rsc.orgdigitellinc.com Another effective strategy involves the use of N-methyliminodiacetic acid (MIDA) to form a stable boronate complex. google.comrsc.org This MIDA boronate can act as a "slow-release" reservoir of the boronic acid under reaction conditions, keeping the concentration of the unstable free boronic acid low and thus minimizing side reactions. wikipedia.orgrsc.org

The choice of reaction conditions is also critical. Optimizing the solvent, temperature, and pH can significantly impact the stability of the boronic acid. researchgate.netibisscientific.com For instance, in some copper-mediated reactions, the use of a non-coordinating solvent like t-BuOH at lower temperatures has been shown to minimize protodeboronation. researchgate.net The addition of certain additives can also stabilize the boronic acid.

Furthermore, catalyst design plays a role in suppressing side reactions. The use of highly efficient catalyst systems that promote rapid catalytic turnover can increase the rate of the desired productive reaction, thereby outcompeting the undesired decomposition pathways of the boronic acid. wikipedia.org

The following table outlines key strategies for enhancing the stability of this compound.

StrategyDescriptionExample
Conversion to Boronic EstersFormation of more stable esters, such as pinacol esters, to protect the boronic acid functionality. rsc.orgdigitellinc.comReaction of this compound with pinacol.
Formation of MIDA BoronatesComplexation with N-methyliminodiacetic acid (MIDA) to create a stable, slow-release form of the boronic acid. google.comrsc.orgReaction of this compound with MIDA.
Optimization of Reaction ConditionsCareful selection of solvent, temperature, and pH to minimize decomposition. researchgate.netibisscientific.comUsing t-BuOH as a solvent in certain copper-mediated reactions. researchgate.net
Use of Efficient CatalystsEmploying catalyst systems that accelerate the desired reaction, outcompeting protodeboronation. wikipedia.orgFast-turnover palladium catalysts in cross-coupling reactions.

Functionalization and Derivatization of this compound

Direct Functionalization at the Oxazole Core

While the primary reactivity of this compound is centered on the carbon-boron bond, functionalization of the oxazole ring itself represents an important avenue for creating structural diversity. Direct C-H functionalization of the oxazole core can be achieved through transition metal catalysis. For instance, palladium-catalyzed C-H activation has been utilized for the C5-alkylation of oxazoles using alkylboronic acids. rsc.org Although this example doesn't directly involve this compound as the substrate, it demonstrates the feasibility of direct functionalization on the oxazole ring.

The different positions on the oxazole ring (C2, C4, and C5) exhibit distinct reactivities, which can be exploited for selective functionalization. beilstein-journals.org Metal-catalyzed cross-coupling reactions are a powerful tool for introducing substituents at various positions of the oxazole ring, often starting from halogenated oxazole precursors. researchgate.netacs.org For example, Suzuki-Miyaura coupling reactions have been employed to functionalize the 4-position of the oxazole ring. acs.org

Conversion to Carboxylic Acids and Other Synthons

This compound can be a precursor to other valuable synthetic intermediates. One important transformation is its conversion to the corresponding carboxylic acid, oxazole-4-carboxylic acid. This can be achieved through various oxidative procedures. rsc.org

Moreover, this compound and its derivatives serve as versatile synthons in organic synthesis. For example, isthis compound, a related compound, participates in tandem Suzuki-Miyaura coupling and subsequent fragmentation to achieve cyanomethylation of aryl halides. enamine.net While a direct analogue for this compound is not explicitly detailed, it highlights the potential for the oxazole-boronic acid moiety to be used in innovative synthetic strategies beyond simple cross-coupling. The oxazole ring itself can be constructed through various methods, and the boronic acid functionality can be introduced at different stages, providing flexibility in the synthesis of complex molecules. beilstein-journals.orgmdpi.com The resulting functionalized oxazoles can then be further elaborated. For instance, 5H-oxazol-4-ones, which can be hydrolyzed to α-hydroxyamides, serve as building blocks for α-hydroxycarboxylic acid derivatives. nih.gov

The table below summarizes some key transformations of this compound.

TransformationReagents/ConditionsProduct Type
OxidationOxidizing agentsOxazole-4-carboxylic acid rsc.org
Suzuki-Miyaura CouplingAryl/heteroaryl halide, Palladium catalyst, Base4-Aryl/heteroaryl-oxazoles researchgate.netacs.org

Applications of Oxazol 4 Ylboronic Acid in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The development of synthetic methodologies to create complex heterocyclic structures is a cornerstone of modern organic chemistry. Oxazol-4-ylboronic acid and its derivatives have proven to be instrumental in this endeavor, facilitating the synthesis of a wide array of oxazole-containing compounds.

Synthesis of Oxazole-Containing Biaryl Compounds

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The first oxazol-4-ylboronates were successfully prepared from the corresponding 4-bromo- and 4-trifluoromethanesulfonyloxy-oxazoles. researchgate.net These boron reagents readily participate in palladium-catalyzed Suzuki coupling reactions with various aryl halides, including those containing benzene, pyridine, oxazole (B20620), and thiazole (B1198619) rings, to produce oxazole-containing biaryl compounds in moderate to good yields. researchgate.netresearchgate.net This methodology provides a direct and efficient route to a class of compounds with significant potential in medicinal chemistry and materials science.

A protocol for the functionalization of the oxazole 2- and 4-positions using the Suzuki coupling reaction has been described. acs.org Specifically, 2-aryl-4-trifloyloxazoles undergo rapid, microwave-assisted coupling with a range of aryl and heteroaryl boronic acids, yielding the desired products in good to excellent yields. acs.org This approach is equally effective when using 4-aryl-2-chlorooxazoles as the coupling partner and has been successfully extended to the synthesis of novel homo- and heterodimeric 4,4-linked dioxazoles. acs.org

Reactant 1Reactant 2CatalystProductYieldReference
4-Trifluoromethanesulfonyloxy-oxazole derivativeAryl halidePalladium catalystOxazole-containing biaryl compoundModerate to good researchgate.netresearchgate.net
2-Aryl-4-trifloyloxazoleAryl/Heteroaryl boronic acidPalladium catalyst2,4-Disubstituted oxazoleGood to excellent acs.org
4-Aryl-2-chlorooxazoleAryl/Heteroaryl boronic acidPalladium catalyst2,4-Disubstituted oxazoleGood to excellent acs.org

Iterative Methods for Poly-Oxazole Synthesis

Poly-oxazole natural products often exhibit potent biological activities, making their synthesis a significant goal for organic chemists. An iterative two-step strategy for the synthesis of C2-C4' linked poly-oxazoles has been developed, which relies on the Suzuki-Miyaura cross-coupling reaction with an oxazolylboronate. researchgate.net This efficient repetitive process involves a TBS-iodine exchange reaction followed by the coupling reaction, allowing for the sequential addition of bis-oxazole units. researchgate.net This method has been successfully employed to synthesize bis-, tris-, tetrakis-, pentakis-, and hexakis-oxazoles starting from a common intermediate. researchgate.netresearchgate.net

Another iterative, two-stage process for poly-oxazole synthesis begins with the C(2)-chlorination of a lithiated oxazole. nih.govcapes.gov.br The subsequent generation of the C(2)-C(4') bond is achieved through an S(N)Ar substitution with the anion of TosMIC, followed by a one-pot conversion to the bis-oxazole. nih.govcapes.gov.br This two-stage process has enabled the efficient synthesis of a tris-oxazole and the first iterative preparation of a tetra-oxazole. nih.gov

Convergent Syntheses of Trisoxazoles

Convergent synthesis, where complex molecules are assembled from smaller, pre-synthesized fragments, offers an efficient alternative to linear synthetic routes. A regioselective Suzuki-Miyaura cross-coupling of 2,4-dihalooxazoles, followed by a Stille coupling, has been successfully developed for the convergent synthesis of trisoxazoles. researchgate.net This procedure affords the target molecules in high yield and with a minimum number of steps. researchgate.net

Preparation of Highly Functionalized Oxazoles

The ability to introduce a variety of functional groups onto the oxazole ring is crucial for creating diverse molecular libraries for drug discovery and other applications. A strategy that leverages transition-metal-catalyzed coupling reactions has been developed for the synthesis of highly functionalized oxazoles. researchgate.net Furthermore, a novel method for synthesizing 2,4,5-trisubstituted oxazoles has been established through a one-pot oxazole synthesis followed by a Ni-catalyzed Suzuki–Miyaura coupling sequence with boronic acids. beilstein-journals.org This approach allows for the combination of various commercially available carboxylic acids, amino acids, and boronic acids to generate a wide range of trisubstituted oxazoles in good yields. beilstein-journals.org

Role in DNA-Encoded Library Synthesis (DELs)

DNA-encoded library (DEL) technology has revolutionized the early stages of drug discovery by enabling the synthesis and screening of vast collections of small molecules. rsc.orgwikipedia.org The success of this technology hinges on the development of robust and DNA-compatible chemical reactions. Isoxazol-4-boronic acid has been identified as a valuable reagent in this context. enamine.net It facilitates a DNA-compatible, high-yield cyanomethylation of (hetero)aryl halides or triflates through a tandem process involving a palladium-mediated Suzuki-Miyaura coupling and subsequent base-promoted isoxazole (B147169) fragmentation. enamine.net This reaction proceeds without causing significant damage to the DNA tag. enamine.net

The optimization of reaction conditions, including the use of surfactants, has been shown to improve the efficiency of key reactions in DEL synthesis, such as the Suzuki-Miyaura coupling. researchgate.net This highlights the ongoing efforts to refine synthetic methodologies for this powerful platform.

Use as Masked Cyanide Sources in Organic Transformations

The nitrile functional group is a key building block in the synthesis of numerous pharmaceuticals and agrochemicals. acs.org However, traditional cyanation methods often rely on the use of highly toxic cyanide reagents. To address this safety concern, researchers have developed masked cyanide sources that release the cyanide equivalent under specific reaction conditions.

(5-Methyl-2-phenyloxazol-4-yl)boronic acid (OxBA) has been reported as a non-toxic and stable masked source of the cyanide group. acs.orgresearchgate.netresearchgate.net This reagent can be generated through a lithiation-borylation sequence of 4-bromo-5-methyl-2-phenyloxazole. researchgate.netresearchgate.net The subsequent Suzuki-Miyaura cross-coupling of OxBA with aryl, vinyl, or acetylenic halides, followed by a demasking sequence, yields the corresponding cyano compounds in good yields. researchgate.net This cyanide-free cyanation process has been successfully implemented in both batch and continuous-flow microreactor systems, offering a safer and more controlled method for the synthesis of nitriles. acs.orgresearchgate.netresearchgate.net

Masked Cyanide SourcePrecursorApplicationReference
(5-Methyl-2-phenyloxazol-4-yl)boronic acid (OxBA)4-Bromo-5-methyl-2-phenyloxazoleCyanation of sp² and sp carbons acs.orgresearchgate.netresearchgate.net

Contributions to Drug Discovery Building Blocks

Oxazole-containing compounds are prevalent in medicinal chemistry due to their ability to act as bioisosteres for ester and amide functionalities, their metabolic stability, and their capacity to engage in hydrogen bonding. This compound and its analogs are valuable building blocks for creating libraries of compounds for drug discovery. lookchem.com

These reagents are instrumental in synthesizing complex molecules intended for biological screening. lookchem.com The boronic acid functional group is particularly useful for its role in Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for forming carbon-carbon bonds in drug development. lookchem.com This allows for the modular assembly of complex scaffolds, such as biaryl compounds, which are common motifs in pharmacologically active agents. researchgate.net

A significant application of a related compound, isthis compound, demonstrates the potential of this class of reagents. It is used in a DNA-compatible cyanomethylation procedure. enamine.net This tandem process involves a palladium-mediated Suzuki-Miyaura coupling followed by a base-promoted fragmentation of the isoxazole ring. enamine.net The reaction is efficient for a range of (hetero)aryl halides and triflates and, crucially, does not significantly damage the DNA tag, making it highly suitable for the synthesis of DNA-Encoded Libraries (DELs). enamine.net DELs are a cornerstone of modern hit identification in drug discovery, allowing for the screening of massive numbers of compounds simultaneously.

The versatility of these building blocks allows for the creation of diverse molecular structures. For example, studies on the structure-activity relationships (SAR) of inhibitors for enzymes like Fatty Acid Amide Hydrolase (FAAH) have utilized oxazole-based scaffolds. acs.org By systematically modifying substituents on the oxazole ring, researchers can fine-tune the potency and selectivity of potential drug candidates. acs.org

The table below provides examples of oxazole-based building blocks and their applications in medicinal chemistry.

Building Block/Reagent Application Key Reaction Type Significance in Drug Discovery Reference
Oxazol-4-ylboronatesSynthesis of oxazole-containing biaryl compoundsSuzuki-Miyaura CouplingConstruction of core scaffolds for bioactive molecules researchgate.net
Isthis compoundDNA-compatible cyanomethylationTandem Suzuki Coupling / Ring FragmentationEnables synthesis of DNA-Encoded Libraries for high-throughput screening enamine.net
Substituted OxazolesFAAH InhibitorsStructure-Activity Relationship (SAR) studiesOptimization of lead compounds for improved potency and selectivity acs.org

Theoretical and Computational Investigations of Oxazol 4 Ylboronic Acid

Density Functional Theory (DFT) Calculations in Mechanistic Studies

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the reaction mechanisms of organoboron compounds, including oxazol-4-ylboronic acid and its derivatives. A significant area of investigation is the protodeboronation reaction, an undesired process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. nih.govwikipedia.org This side reaction can compete with desired transformations like the Suzuki-Miyaura coupling, making a mechanistic understanding crucial for optimizing reaction conditions. nih.govdigitellinc.com

Computational studies, particularly those using DFT, have been instrumental in developing a general mechanistic model for protodeboronation that involves up to seven distinct pathways (k1, k2, k2Ar, k2cat, k3, k4, and k5). nih.govresearchgate.net However, for any specific boronic acid, only a subset of these pathways is typically active. nih.govresearchgate.net DFT calculations are employed to determine the characteristic energy difference (ΔE) for each potential mechanistic pathway. nih.govacs.org This is often calculated as the energy difference between the transition state and the preceding reactant or intermediate, in line with the Arrhenius equation. nih.gov The calculations for transition states involve optimization to find a saddle point on the potential energy surface, while reactants and intermediates are optimized to find local energy minima. nih.gov

A case study on (3,5-dimethyl-1,2-oxazol-4-yl)boronic acid (DMOBA), a derivative of this compound, illustrates this application. nih.govacs.org For DMOBA, which is classified as an "Other Basic Heterocycle," the active mechanisms were identified as k1, k2, k3, and k4. nih.gov The molecular structures involved in the ΔE calculation for the k4 pathway for DMOBA serve as a clear example of how DFT is used to model the specific steps of the reaction. nih.gov These theoretical investigations provide deep insights into how factors like pH influence the reaction rate by favoring different mechanistic pathways. nih.govnih.gov

In Silico Modeling for Reactivity Prediction

Building upon the mechanistic insights from DFT calculations, in silico models have been developed to predict the reactivity of boronic acids, specifically their rate of protodeboronation. nih.gov This represents a significant advancement in computational chemistry, as predicting kinetic parameters is a complex challenge that requires a solid understanding of the reaction system. acs.org

An algorithm has been developed that successfully predicts the rate of protodeboronation for boronic acids as a function of pH. nih.govdigitellinc.com This model is founded on a general mechanistic framework established through prior kinetic studies. nih.govresearchgate.net The core of the algorithm is the linear correlation between the rate of each active mechanistic pathway and its characteristic energy difference (ΔE), which is determined using DFT as described in the previous section. nih.govresearchgate.net

The predictive model for a given boronic acid, such as DMOBA, involves several steps:

Identification of Active Mechanisms : Based on the molecular structure (e.g., presence of a basic heterocycle), the relevant protodeboronation pathways are determined. nih.gov For DMOBA, these are k1, k2, k3, and k4. nih.gov

Calculation of ΔE : DFT is used to calculate the characteristic energy difference for each active mechanism. nih.gov

This in silico approach was validated using a dataset of 50 different boronic acids and has shown the ability to predict the rate of protodeboronation within an order of magnitude. digitellinc.comresearchgate.net Such predictive power is highly valuable for chemists, as it allows for the proactive selection of reaction conditions to minimize the impact of this detrimental side reaction, thereby saving time and resources. nih.govdigitellinc.com

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. rroij.com This method is crucial in drug design for predicting binding affinity and understanding the interaction patterns between a potential drug candidate and its biological target. mdpi.comdergipark.org.tr While specific molecular docking studies focusing exclusively on this compound are not prominent in the reviewed literature, research on various other oxazole (B20620) derivatives provides a strong framework for how such investigations would proceed. rroij.comnih.gov

These studies utilize software like AutoDock Vina to dock oxazole-containing ligands into the active sites of protein targets. rroij.comnih.govrsc.org The process involves preparing the protein structure by removing solvent molecules and adding necessary charges, and then generating a grid box that defines the binding site. rroij.comrsc.org The ligand is then flexibly docked into this site, and the resulting poses are scored based on binding energy, with lower negative values indicating a more favorable interaction. rroij.com

Investigations into different oxazole derivatives have revealed key interaction types and their potential as inhibitors for various protein targets. The findings from these studies on related compounds can inform future in silico work on this compound.

Table 1: Examples of Molecular Docking Studies on Oxazole Derivatives

Target Protein Oxazole Ligand Type Key Findings & Interactions Software Used Reference
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Substituted oxazoles Ligands showed high docking scores compared to the standard drug Rosiglitazone, indicating strong binding affinity. AutoDock 4 rroij.com
Heme-binding protein (HmuY) of Porphyromonas gingivalis Substituted oxazoles Docking affinity scores were better than standard drugs like Amoxicillin; interactions included H-bonds (Arg-79, Lys-204) and Van der Waals forces. AutoDock Vina nih.gov
Aquaporin-4 (AQP4) 2,4,5-trisubstituted oxazoles Compounds showed good binding energies, suggesting potential as AQP4 inhibitors. AutoDock Vina rsc.org

These examples demonstrate that the oxazole scaffold is a versatile component for designing ligands that can effectively bind to diverse protein targets. rroij.commdpi.comnih.gov Molecular docking studies help to rationalize structure-activity relationships and guide the synthesis of more potent and selective inhibitors.

Computational Prediction of Molecular Properties and Conformational Analysis

Computational methods are widely used to predict the fundamental molecular properties and conformational preferences of chemical compounds. For this compound, these predictions provide essential information about its physicochemical characteristics and spatial arrangement, which influence its reactivity and potential biological activity.

Predicted molecular properties are often calculated using software based on chemical structure and are available in public databases. These descriptors are critical for evaluating a compound's potential as a drug candidate (drug-likeness).

Table 2: Computed Molecular Properties of 1,2-Oxazol-4-ylboronic acid

Property Value Source
Molecular Weight 112.88 g/mol nih.govsigmaaldrich.com
Molecular Formula C₃H₄BNO₃ nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 4 nih.gov
Rotatable Bond Count 1 nih.gov
Topological Polar Surface Area 66.5 Ų nih.gov
Complexity 78.9 nih.gov

Conformational analysis, often performed using theoretical calculations, investigates the energetically favorable three-dimensional arrangements of a molecule. nih.gov Studies on related oxazole-containing amino acids reveal important features that are relevant to the conformation of the oxazole ring in this compound. nih.govacs.org Theoretical calculations, supported by experimental data from NMR and X-ray diffraction, have shown that the conformation of these molecules can be stabilized by intramolecular hydrogen bonds. nih.govacs.org For example, a stable conformation denoted as β2 was identified, which is stabilized by an N-H···N hydrogen bond and is predominant in low-polarity environments. nih.govacs.org The polarity of the solvent was found to influence the conformational preference, with a decreased tendency to adopt the β2 conformation in more polar environments. nih.govacs.org In some cases, π-electron conjugation across the oxazole ring provides additional stabilization, making the structure more rigid and resistant to conformational changes. nih.govacs.org These findings suggest that the conformation of this compound is also likely influenced by intramolecular interactions and the surrounding solvent environment.

Advanced Research Avenues and Emerging Applications

Applications in Chemical Biology Research

The unique structure of oxazol-4-ylboronic acid makes it a valuable precursor in the synthesis of compounds for pharmaceutical and biological investigation. Its boronic acid group is particularly useful for forming carbon-carbon bonds through reactions like the Suzuki-Miyaura cross-coupling, enabling the construction of intricate molecular architectures. lookchem.comresearchgate.net

This compound is a key synthetic intermediate for creating a wide array of oxazole-containing compounds. lookchem.com The oxazole (B20620) ring is a five-membered heterocycle with one oxygen and one nitrogen atom, a structure found in numerous pharmacologically active agents. researchgate.net Researchers utilize this compound and its derivatives to synthesize biaryl compounds, where an oxazole ring is linked to another aromatic system, such as benzene, pyridine, or thiazole (B1198619) rings. researchgate.net This process is fundamental to building the core structures of many molecules under investigation for therapeutic use. The ability to regioselectively couple the oxazole at its 4-position using the boronic acid handle is a crucial strategy in the multi-step synthesis of complex target molecules. researchgate.netuit.no

The oxazole scaffold, often constructed using precursors like this compound, is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. researchgate.net These derivatives have been designed and investigated for numerous therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.gov

For instance, novel oxadiazole derivatives, which share structural similarities with oxazoles, have been designed and evaluated as potential agents against prostate cancer. nih.gov Similarly, pyrazole-substituted oxazole derivatives have been synthesized and tested for antitubercular and antibacterial properties. dergipark.org.tr The design process often involves creating a library of related compounds by varying the substituents on the core oxazole structure to optimize biological activity and identify lead compounds for further development. researchgate.netdergipark.org.tr The flexible nature of the oxazole ring allows it to bind to various enzymes and receptors, making it an attractive scaffold for developing new and effective therapeutic agents. researchgate.net

Once synthesized, oxazole derivatives are subjected to in vitro testing to determine their biological effects and mechanisms of action. These studies are critical for understanding how the compounds interact with biological systems at a cellular level. For example, various oxazole derivatives have been evaluated for their antimicrobial activity against a range of bacterial and fungal pathogens. mdpi.comnih.govderpharmachemica.com

In these investigations, the Minimum Inhibitory Concentration (MIC) is a key parameter measured. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. Studies have shown that certain N-acyl-α-amino acid derivatives and their corresponding oxazoles exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For example, one study found that an oxazole derivative showed good activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli with a MIC value of 62.5 µg/mL. mdpi.com Another study highlighted that a different oxazole derivative was effective against the yeast Candida albicans. nih.gov These in vitro results help to identify promising candidates and guide further structural modifications to enhance potency.

Table 1: Examples of In Vitro Antimicrobial Activity of Synthesized Oxazole Derivatives

Compound Type Target Microorganism Result (MIC or Inhibition) Reference
1,3-Oxazole Derivative (4b) Bacillus subtilis ATCC 6683 MIC: 62.5 µg/mL mdpi.com
1,3-Oxazole Derivative (4b) Staphylococcus aureus ATCC 6538 MIC: 62.5 µg/mL mdpi.com
1,3-Oxazole Derivative (4b) Escherichia coli ATCC 8739 MIC: 62.5 µg/mL mdpi.com
1,3-Oxazole Derivative (6a) Candida albicans 393 8 mm growth inhibition nih.gov
N-Acyl-α-amino acid (2) Enterococcus faecium Biofilms Active against biofilm mdpi.com

In conjunction with laboratory testing, computational or in silico methods are employed to predict how oxazole derivatives interact with specific molecular targets. rroij.comrsc.org Techniques like molecular docking are used to simulate the binding of a ligand (the oxazole derivative) to the active site of a target protein, such as an enzyme or receptor. dergipark.org.trrroij.commdpi.com

These simulations help to identify potential molecular targets and elucidate the mechanism of action. For example, docking studies on oxazole derivatives against the peroxisome proliferator-activated receptor gamma (PPARγ), a target for diabetes, revealed that several compounds had high binding affinities, suggesting they could be potential drug candidates. rroij.com In another study, in silico analysis was used to identify oxazole derivatives as potential inhibitors of aquaporin-4 (AQP4), a target for treating lung diseases. rsc.org The results, measured by binding energy, indicated a strong interaction between the compounds and the receptor. rsc.org These computational approaches accelerate the drug discovery process by prioritizing which compounds to synthesize and test based on their predicted efficacy. mdpi.com

Table 2: In Silico Docking Results for Oxazole Derivatives Against Biological Targets

Derivative Class Biological Target (PDB ID) Finding (Binding Energy / Score) Potential Application Reference
Oxazole Derivatives PPARγ (1PRG) High docking scores (e.g., 0.85) Anti-diabetic rroij.com
2,4,5-Trisubstituted Oxazoles Aquaporin-4 (3gd8) High binding energy (e.g., -7.3 kcal/mol) Lung Disease Treatment rsc.org
Pyrazole Substituted Oxazoles MtKasA (2WGE) Significant docking scores (-7.52 to -9.94 Kcal/mole) Antitubercular dergipark.org.tr
Oxazole-based Oxadiazoles Tyrosine Kinase (4CSV) Favorable hydrogen bond interactions Anti-leukemia mdpi.com

Investigation of In Vitro Biological Activity Mechanisms of Oxazole Derivatives

Contributions to Materials Science

The applications of this compound and related compounds extend beyond biology into the realm of materials science. The unique chemical properties of boronic acids and heterocyclic rings allow for their incorporation into polymers and other advanced materials.

Boronic acids are highly valued in polymer chemistry for their ability to participate in reactions that form new chemical bonds, enabling the creation of polymers with specific functionalities. nih.gov Boronic acid-containing polymers have been synthesized for a wide range of applications. nih.gov Heterocyclic compounds, including oxazoles, can serve as monomers or be incorporated as pendant groups in polymer synthesis. jocpr.com

The inclusion of oxazole rings into a polymer backbone can impart desirable properties, such as high thermal stability and chemical resistance. jocpr.com For example, research on polymaleimides containing 1,3,4-oxadiazole (B1194373) moieties—a structurally related heterocycle—has shown that these polymers possess excellent thermal stability. jocpr.com The synthesis of such polymers often involves a multi-step process where the heterocyclic component is first functionalized and then polymerized. jocpr.com By using building blocks like this compound, materials scientists can design and synthesize advanced polymers with tailored properties for specialized applications.

Development of Responsive Materials through Dynamic Covalent Bonding (e.g., Hydrogels)

A significant area of advanced materials research involves the creation of "smart" materials that can respond to external stimuli. Hydrogels, which are three-dimensional polymer networks capable of holding large amounts of water, are prime candidates for such applications. The functional core of these responsive materials often lies in dynamic covalent chemistry.

Boronic acids, including by extension this compound, are key players in this field. They can react reversibly with diols (compounds with two hydroxyl groups) to form boronate esters. This reversible covalent bond is the cornerstone of dynamic covalent chemistry, allowing for the formation of adaptable networks. rsc.orgnih.gov This chemistry is particularly sensitive to pH. Under alkaline conditions, the boronate ester linkage is stable, leading to a cross-linked, rigid hydrogel structure. nih.gov However, under acidic conditions, the equilibrium shifts, causing the ester bonds to break and the hydrogel to disassemble or soften. nih.gov

This pH-responsive behavior is being harnessed to create sophisticated systems for applications like controlled drug delivery. For instance, hydrogels have been developed from boronic acid-functionalized alginate and polyvinyl alcohol (PVA). nih.gov These materials exhibit pH-responsive drug release; the encapsulated drug is released more readily in acidic environments due to the instability of the boronate ester bonds. nih.gov

Furthermore, the dynamic nature of these bonds imparts self-healing properties to the materials. mit.edu If a hydrogel formed through boronate ester linkages is physically cut, the reversible bonds can reform across the interface, allowing the material to repair itself. mit.edu This has been demonstrated in hydrogels used for 3D cell culture, where the self-healing capability can be used to construct layered co-culture systems. mit.edu While much of the foundational research has utilized phenylboronic acid and its derivatives, this compound represents a heterocyclic building block that could be integrated into such systems to potentially tune their properties, such as stability, responsiveness, and biocompatibility, due to the unique electronic nature of the oxazole ring.

Exploration of Photophysical and Electrochemical Properties in Oxazole-Based Organic Molecules

The oxazole ring is a valuable scaffold in the design of organic molecules with tailored photophysical (light-absorbing and emitting) and electrochemical properties. These molecules are at the heart of innovations in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), fluorescent probes, and photovoltaic cells. researchgate.netplos.orguran.ru this compound serves as a critical synthetic tool, enabling the incorporation of the oxazole moiety into larger, π-conjugated systems through reactions like the Suzuki-Miyaura cross-coupling. researchgate.net

Research has shown that oxazole-based compounds can be designed to emit light across the visible spectrum, from blue to red. researchgate.net Their performance is highly dependent on the molecular structure, particularly the nature of the groups attached to the oxazole core. For example, a series of oxazole derivatives were synthesized and studied for their photophysical properties. plos.org It was found that compounds with strong electron-donating groups, such as a diphenylamino group, exhibited significant intramolecular charge transfer upon excitation, a property that is highly desirable for advanced materials. plos.org

The photophysical characteristics of several oxazole-based molecules are summarized below, illustrating the influence of molecular structure on their optical properties.

Compound NameKey Structural FeatureAbsorption Max (nm)Emission Max (nm)Application/Property
2d (unnamed) Thiazole/Oxazole baseNot specifiedGreen/Red emissionHost material for green and red OLEDs. Current time information in Madison County, US.
MDPAPAO Diphenylamino substituentBathochromic shiftSolvent-dependentIntramolecular charge transfer. plos.org
5POX Phenyl and tosyl groupsNot specifiedDeep blue fluorescencePotential for deep blue OLEDs. uran.ru
FN-6 Furan (B31954) and naphthoxazoleNot specifiedFluorescence increases 500x"Click-on" fluorescent probe for singlet oxygen. plos.org

The electrochemical properties of these molecules are equally important. Computational studies on oxadiazole-based compounds, which are structurally related to oxazoles, have shown that modifying the molecular structure can tune the HOMO-LUMO energy levels. researchgate.net This tuning is crucial for optimizing charge injection and transport in electronic devices like OLEDs. researchgate.net The ability to systematically modify these structures, often using building blocks like this compound, is therefore essential for advancing the field of organic electronics.

Catalytic Applications Beyond Cross-Coupling

While the role of arylboronic acids as reagents in transition metal-catalyzed cross-coupling reactions is well-established, a newer area of research explores their function as catalysts themselves. rsc.orgrsc.orgresearchgate.net This emerging field, known as boronic acid catalysis (BAC), leverages the Lewis acidic nature of the boron atom to activate functional groups, primarily hydroxyl groups, under mild conditions. rsc.orgrsc.org

This catalytic activity enables a range of chemical transformations that go beyond simple C-C bond formation, including:

Amide Bond Formation: Arylboronic acids can catalyze the direct formation of amides from carboxylic acids and amines, avoiding the need for wasteful stoichiometric activating agents. rsc.org

Dehydration Reactions: They can act as catalysts for dehydration reactions, such as in Friedel-Crafts-type alkylations where an alcohol is activated to form a carbocation intermediate. rsc.org

Condensation and Addition Reactions: Boric acid and its derivatives have been shown to catalyze Aldol-type condensations and aza-Michael additions. nih.gov

These applications utilize the ability of the boronic acid to form transient, activated esters with substrates containing hydroxyl groups, promoting reactions that are often more atom-economical and environmentally friendly than traditional methods. rsc.orgrsc.org

While specific examples detailing this compound as a catalyst are still emerging, its identity as an arylboronic acid places it within this class of potential organocatalysts. The electronic properties of the oxazole ring could influence its Lewis acidity and catalytic activity, opening a promising avenue for future research in developing novel, metal-free catalytic systems.

Q & A

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in this compound derivatives?

  • Tools :
  • Multivariate regression to correlate substituent effects (Hammett σ values) with catalytic activity.
  • Principal component analysis (PCA) to identify dominant electronic or steric variables .

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